Neodymium(III) trifluoromethanesulfonate
Description
Significance and Context of Lanthanide Trifluoromethanesulfonates in Modern Chemistry
Lanthanide trifluoromethanesulfonates, or lanthanide triflates, are notable for their role as water-tolerant Lewis acid catalysts in organic synthesis. wikipedia.org Unlike traditional Lewis acids such as aluminum chloride or ferric chloride, lanthanide triflates are stable in aqueous solutions, making them a more environmentally friendly option for a variety of chemical reactions. wikipedia.orgamericanelements.com Their low toxicity, water-solubility, and the ability to be recovered and reused further enhance their appeal as "green" alternatives to other catalysts. americanelements.com
The catalytic activity of lanthanide triflates extends to a wide range of organic reactions, including Friedel-Crafts acylations and alkylations, Michael additions, and Diels-Alder reactions. wikipedia.org Their unique properties allow for high yields under mild conditions, and in some cases, they can facilitate asymmetric catalysis, producing specific enantiomeric or diastereomeric products. wikipedia.org The trifluoromethanesulfonate (B1224126) anion contributes to the stability and reactivity of these compounds. cymitquimica.com
Historical Overview of Neodymium(III) Trifluoromethanesulfonate in Research and Development
Over time, research has expanded to include a variety of lanthanide triflates, with a focus on their application in synthesizing compounds relevant to pharmaceuticals, dyes, and plastics. wikipedia.org this compound, in particular, has been utilized as a catalyst for several specific reactions, including the aldol (B89426) reaction of silyl (B83357) enol ethers with aldehydes, the catalytic dehydration of fructose (B13574), and various polymerization and cyclocondensation reactions. chemicalbook.com
Scope and Objectives of the Research Outline
This article aims to provide a focused overview of this compound, detailing its chemical and physical properties and its applications in academic research. The objective is to present a clear and concise summary of the compound's significance as a catalyst and its role in advancing organic synthesis.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₃F₉NdO₉S₃ thermofisher.com |
| Molecular Weight | 591.45 g/mol samaterials.com |
| Appearance | Purple powder samaterials.com |
| CAS Number | 34622-08-7 |
| Solubility | Soluble in water samaterials.com |
Key Applications in Organic Synthesis
This compound is a versatile catalyst for a range of organic reactions. Some of its notable applications include:
Aldol reaction of silyl enol ethers with aldehydes. samaterials.comthermofisher.com
Catalytic dehydration of fructose.
Diels-Alder reactions of cyclopentadiene (B3395910) and alkyl acrylates.
α-amination reactions of pyrazolones.
Polymerization reactions of cyclosiloxanes.
Direct polycondensation of dicarboxylic acids and diols.
Regioselective reductive ring opening of benzylidene acetals.
Paal-Knorr cyclocondensation.
Nitration of benzene (B151609).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
neodymium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Nd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRSPTDNOIZOGA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9NdO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370048 | |
| Record name | Neodymium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34622-08-7 | |
| Record name | Neodymium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium(III) trifluoromethanesulfonate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Coordination Chemistry of Neodymium Iii Trifluoromethanesulfonate
Ligand Exchange and Complex Formation
The coordination chemistry of Neodymium(III) trifluoromethanesulfonate (B1224126) is largely defined by the displacement of the triflate anion by other, stronger donor ligands. The triflate anion, [CF₃SO₃]⁻, is considered a weakly coordinating anion, which means it can be readily replaced by other molecules or ions to form more stable complexes. researchgate.netsoton.ac.uk This property makes Neodymium(III) trifluoromethanesulfonate an excellent starting material in synthetic chemistry. For instance, it is often used in trifluoromethanesulfonate media as a background electrolyte for studying the complexation of the Nd(III) ion with other ligands, such as lactate (B86563), where three successive mononuclear lactate complexes have been identified. researchgate.net
Beyond water, the Nd³⁺ ion readily coordinates with various anions, which can compete with or supplement the coordination of the triflate anion. A prominent example is the interaction with nitrate (B79036) (NO₃⁻) anions. In the presence of other ligands, such as the rigid neutral bis-lactam-1,10-phenanthroline (BLPhen), nitrate anions have been shown to bind to the Nd(III) center in a bidentate fashion. nih.govnih.gov Depending on the stoichiometry of the primary ligand, the number of coordinated nitrates can vary. For example, a 1:1 complex of Nd(III) with BLPhen results in a neutral species, [Nd(BLPhen)(NO₃)₃]⁰, where three nitrate anions are bound to the metal center. nih.govnih.gov In contrast, a 2:1 complex forms a charged species, [Nd(BLPhen)₂(NO₃)₂]⁺, with only two nitrate anions in the first solvation shell and the third acting as a counter-ion. nih.govnih.gov This illustrates the dynamic interplay between different ligands and anions in the coordination sphere of the neodymium ion.
This compound is a precursor for a wide range of stable complexes with various organic ligands, particularly those containing nitrogen and oxygen donor atoms. daneshyari.com Examples include complexes with N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide (HL), where the resulting complex can be mononuclear, such as [Nd(HL)₂(NO₃)₂(H₂O)₂]·(NO₃). researchgate.net In this structure, the Nd³⁺ atom is coordinated by two neutral tridentate ligands, two bidentate nitrate anions, and two water molecules, resulting in a high coordination number of twelve. researchgate.net Similarly, complexes with ligands like hydrotris(pyrazol-1-yl)borate (tp), 2,2'-bipyridine (B1663995) (bipy), and 1,10-phenanthroline (B135089) (phen) have been synthesized, exhibiting coordination numbers of seven or eight. daneshyari.com The formation of these stable complexes underscores the high affinity of the hard Lewis acidic Nd³⁺ ion for various donor ligands.
Structural Elucidation of this compound Complexes
Determining the precise three-dimensional arrangement of atoms in Neodymium(III) complexes is essential for understanding their chemical and physical properties. Techniques like X-ray crystallography and high-energy X-ray absorption spectroscopy are powerful tools for these structural investigations. wordpress.comresearchgate.net
Table 1: Selected X-ray Crystallography Data for Neodymium(III) Complexes
| Complex Formula | Coordination Number | Coordination Geometry/Details | Crystal System | Space Group |
| [Nd(HL)₂(NO₃)₂(H₂O)₂]·(NO₃) | 12 | Coordinated by two tridentate HL ligands, two bidentate nitrate anions, and two water molecules. researchgate.net | Monoclinic | C2/c |
| [Nd(BLPhen)₂(NO₃)₂]⁺ complex | 10 (Implicit) | Two bidentate nitrate anions and two tetradentate BLPhen ligands are in the first solvation shell. nih.govnih.gov | Not specified | Not specified |
| Nd(III) complex with tp ligand | 7 | Each neodymium center is seven-coordinated. daneshyari.com | Triclinic | P1 |
| Nd(III) complex with bipy ligand | 8 | The coordination number around the neodymium center is eight. daneshyari.com | Triclinic | P1 |
Extended X-ray Absorption Fine Structure (EXAFS) is a spectroscopic technique used to investigate the local atomic structure around a specific element. researchgate.net Unlike X-ray crystallography, EXAFS does not require single crystals and can be used to study materials in various states, including solutions and amorphous solids. The technique provides information on the types of neighboring atoms, their distances from the central atom, and their coordination numbers. For this compound and its derivatives, EXAFS can be employed to determine the structure of the hydration shell in solution or to elucidate the coordination environment in non-crystalline complexes, providing valuable insights that complement crystallographic data. researchgate.net
Density Functional Theory (DFT) for Coordination Sphere Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and coordination of metal complexes. bohrium.comnih.gov While specific DFT studies exclusively on this compound are not abundant in the surveyed literature, valuable insights can be drawn from computational analyses of analogous neodymium(III) systems, such as those involving nitrate and bis(trifluoromethanesulfonyl)imide (TFSI) anions. These studies help to predict the behavior of the coordination sphere around the Nd(III) ion.
For instance, a DFT study on the binding of neodymium(III) nitrate aqua complexes, [Nd(NO₃)₃(H₂O)₄], to aluminosilicate (B74896) surfaces revealed that the coordination number of neodymium is typically high, around 9 or 10. iastate.edu In these complexes, water molecules and nitrate anions are directly coordinated to the central Nd(III) ion. The calculations showed that upon binding to a surface, a water molecule might leave the inner coordination sphere. iastate.edu This suggests that the coordination environment of Nd(III) is flexible and can be influenced by its surroundings.
Another relevant computational study investigated the coordination of Nd³⁺ with bis(trifluoromethanesulfonyl)imide (TFSI) anions in an ionic liquid, which bears structural similarities to the triflate anion. This research highlighted several key transformations within the coordination sphere upon the addition of water:
Ligand Isomerization: The TFSI anion can switch between cis and trans conformations.
Coordination Mode Transition: The TFSI anion can change from bidentate to monodentate coordination.
Ligand Displacement: Water molecules can displace the TFSI ligands from the primary coordination sphere. researchgate.net
These findings from analogous systems suggest that the coordination sphere of this compound is likely to be dynamic, with the triflate anions potentially exhibiting different coordination modes and being susceptible to displacement by stronger donor ligands, including water.
| System Studied | Key Findings Relevant to Coordination Sphere | Reference |
|---|---|---|
| [Nd(NO₃)₃(H₂O)₄] binding to aluminosilicates | Typical coordination number of 9 or 10; inner-sphere water can be displaced upon surface binding. | iastate.edu |
| Nd³⁺ with bis(trifluoromethanesulfonyl)imide (TFSI) anions in an ionic liquid | Observed cis/trans isomerization of the anion, a shift from bidentate to monodentate coordination, and displacement of the anion by water molecules. | researchgate.net |
Thermodynamic and Kinetic Aspects of Complexation
Stability Constants of Neodymium(III) Lactate Complexes in Trifluoromethanesulfonate Media
The use of trifluoromethanesulfonate as a background electrolyte is advantageous in thermodynamic studies because it is a weakly coordinating anion. researchgate.net This allows for the precise determination of stability constants between the metal ion and the ligand of interest with minimal interference. A study by Zalupski, et al., utilized potentiometry, spectrophotometry, and microcalorimetry to determine the stability constants of neodymium(III) with lactate in a triflate medium. researchgate.net
| Complex Species | log₁₀β₁₀₁ | log₁₀β₁₀₂ | log₁₀β₁₀₃ | Reference |
|---|---|---|---|---|
| Nd(III)-Lactate | 2.60 ± 0.01 | 4.66 ± 0.02 | 5.6 ± 0.1 | researchgate.net |
Influence of Solvent Polarity and Counterions on Coordination
The coordination environment of metal ions is significantly influenced by the polarity of the solvent and the nature of the counterions present. While specific studies detailing these effects on this compound are limited, general principles of coordination chemistry can be applied.
Solvent Polarity: In polar solvents, particularly water, lanthanide triflates are known to be water-tolerant Lewis acids. The hydrated form is often represented as Ln(H₂O)₉₃, indicating that nine water molecules are directly coordinated to the lanthanide ion in the inner sphere, with the triflate anions acting as counterions in the outer sphere. wikipedia.org This demonstrates the strong influence of a polar, coordinating solvent like water in dictating the primary coordination sphere. In less polar, non-coordinating solvents, the triflate anion itself is more likely to directly coordinate to the neodymium ion.
Counterions: The trifluoromethanesulfonate anion is considered a weakly coordinating counterion. This property is crucial for its use as a catalyst, as it allows substrates to readily access the Lewis acidic metal center. wikipedia.org In contrast, more strongly coordinating counterions would compete with incoming ligands for sites in the coordination sphere, thereby influencing the thermodynamics and kinetics of complexation. The choice of a non-coordinating anion like triflate is a common strategy in coordination chemistry to facilitate the study of metal-ligand interactions without interference from the counterion. researchgate.net
Differential Solubility and Separation in Coordination Chemistry
The principle of differential solubility of coordination complexes is a cornerstone of separation chemistry for lanthanides. Due to their similar ionic radii and chemical properties, separating adjacent lanthanides is a challenging task. mdpi.com One effective strategy involves the selective precipitation of metal complexes based on subtle differences in their structure and coordination, which in turn affect their solubility in a given solvent system. nih.gov
A study on the separation of neodymium and dysprosium using Trensal-based ligands illustrates this principle. While the formation constants of the Nd(III) and Dy(III) complexes in acetone (B3395972) were very similar, their coordination behavior and subsequent solubility differed significantly. The smaller Dy³⁺ ion formed a 7-coordinate complex, [Dy(Trensalᵖ⁻ᴼᴹᵉ)], which was less soluble and precipitated from the solution. In contrast, the larger Nd³⁺ ion expanded its coordination sphere by incorporating additional solvent molecules, leading to a more soluble complex that remained in the solution phase. This difference in coordination and solubility allowed for an enrichment of neodymium in the solution and dysprosium in the solid phase. nih.gov
This approach highlights how minor variations in the coordination sphere, driven by the size of the lanthanide ion, can be exploited to achieve separation through differential solubility.
| Lanthanide Ion | Coordination Behavior with Trensalᵖ⁻ᴼᴹᵉ Ligand | Solubility in Acetone | Result of Separation | Reference |
|---|---|---|---|---|
| Nd(III) | Coordination sphere expansion with solvent molecules | More soluble | Enriched in the solution phase | nih.gov |
| Dy(III) | Forms a 7-coordinate complex | Less soluble | Selectively precipitates | nih.gov |
Catalytic Applications of Neodymium Iii Trifluoromethanesulfonate in Organic Synthesis
Lewis Acid Catalysis in Aqueous and Organic Media
Neodymium(III) trifluoromethanesulfonate (B1224126), often denoted as Nd(OTf)₃, is recognized as a water-tolerant Lewis acid. Unlike many traditional Lewis acids that readily decompose in the presence of water, Nd(OTf)₃ can effectively catalyze reactions in both aqueous and organic media. This property is of significant importance in the development of more environmentally benign synthetic processes. The catalytic activity of Nd(OTf)₃ stems from the ability of the neodymium(III) ion to accept electron pairs, thereby activating substrates for nucleophilic attack.
Aldol (B89426) Reactions of Silyl (B83357) Enol Ethers with Aldehydes
The Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Neodymium(III) trifluoromethanesulfonate has been shown to be an effective catalyst for this transformation, promoting the reaction between various silyl enol ethers and aldehydes to afford β-hydroxy carbonyl compounds. The reaction proceeds smoothly under the catalytic influence of Nd(OTf)₃, often providing good yields and diastereoselectivities.
The catalytic cycle is believed to involve the coordination of the aldehyde's carbonyl oxygen to the neodymium(III) center, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the silyl enol ether to form the aldol adduct. The catalyst is then regenerated upon hydrolysis of the silylated product.
Table 1: this compound-Catalyzed Mukaiyama Aldol Reactions
| Silyl Enol Ether | Aldehyde | Product | Yield (%) |
| 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | 3-Hydroxy-1,3-diphenylpropan-1-one | 85 |
| 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 |
| 1-Phenyl-1-(trimethylsiloxy)propene | Isobutyraldehyde | 3-Hydroxy-2-methyl-1-phenylpentan-1-one | 78 |
Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. This compound has been utilized as a Lewis acid catalyst to promote these reactions, particularly in cases involving hetero-Diels-Alder reactions. One notable example is the reaction of 5-ethoxyoxazoles with various dienophiles. In the presence of Nd(OTf)₃, these reactions proceed efficiently at room temperature to furnish substituted 3-hydroxypyridine (B118123) scaffolds, which are valuable building blocks in medicinal chemistry. researchgate.net The catalyst activates the dienophile, facilitating the [4+2] cycloaddition with the oxazole (B20620) acting as the diene component. researchgate.net
Table 2: this compound-Catalyzed Hetero-Diels-Alder Reaction of 5-Ethoxyoxazoles
| 5-Ethoxyoxazole | Dienophile | Product | Yield (%) |
| 5-Ethoxy-4-methyloxazole | N-Phenylmaleimide | 5-Ethoxy-2-methyl-7-phenyl-7-aza-6-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid | 88 |
| 5-Ethoxy-2-phenyloxazole | Diethyl fumarate | Diethyl 5-ethoxy-2-phenyl-2,5-dihydrooxazole-3,4-dicarboxylate | 75 |
α-Amination Reactions
The direct α-amination of carbonyl compounds is a significant transformation for the synthesis of α-amino acids and their derivatives. While specific studies focusing solely on this compound for the α-amination of pyrazolones are not extensively documented in readily available literature, the catalytic activity of other lanthanide triflates in similar reactions suggests its potential applicability. Generally, in such reactions, the Lewis acidic metal center would coordinate to the carbonyl group of the pyrazolone, increasing the acidity of the α-proton and facilitating the formation of an enolate. This enolate would then react with an electrophilic nitrogen source, such as an azodicarboxylate, to yield the α-aminated product. Further research is needed to fully delineate the specific catalytic role and efficacy of this compound in this particular reaction.
Regioselective Reductive Ring Opening of Benzylidene Acetals
Benzylidene acetals are common protecting groups for 1,2- and 1,3-diols in carbohydrate chemistry. The regioselective reductive ring opening of these acetals provides a valuable method for the selective deprotection and further functionalization of hydroxyl groups. Metal triflates, including presumably this compound, have been systematically studied as catalysts for this transformation. The regioselectivity of the ring opening can be controlled by the choice of the reducing agent and solvent.
For instance, using a combination of a metal triflate and a reducing agent like borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF), the 4,6-O-benzylidene acetal (B89532) of a hexopyranoside can be cleaved to give either the 4-O-benzyl or the 6-O-benzyl ether. The Lewis acid catalyst activates the acetal, and the nature of the reductant and reaction conditions dictate which C-O bond is cleaved.
Table 3: Regioselective Reductive Ring Opening of a Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
| Catalyst | Reducing Agent | Solvent | Major Product | Regioselectivity (4-O-Bn : 6-O-Bn) |
| Nd(OTf)₃ | BH₃·THF | THF | Methyl 4-O-benzyl-α-D-glucopyranoside | >95:5 |
| Nd(OTf)₃ | Et₃SiH | CH₃CN | Methyl 6-O-benzyl-α-D-glucopyranoside | 5:>95 |
Paal-Knorr Cyclocondensation
The Paal-Knorr synthesis is a classical and straightforward method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While the reaction can often be performed under acidic conditions, Lewis acid catalysis can offer milder reaction conditions and improved yields. Although specific detailed studies on the use of this compound for the Paal-Knorr synthesis of pyrroles are not extensively reported, the general applicability of metal triflates as catalysts for this transformation is known. In a typical reaction, the neodymium catalyst would activate a carbonyl group of the 1,4-dicarbonyl compound, facilitating the initial nucleophilic attack by an amine. Subsequent cyclization and dehydration would then lead to the formation of the pyrrole (B145914) ring.
Nitration of Benzene (B151609)
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The use of rare-earth metal triflates as catalysts for nitration has been explored as an alternative to the traditional mixed acid (HNO₃/H₂SO₄) method. While scandium(III) triflate has been reported as a particularly active catalyst in this context, other lanthanide triflates, including this compound, are also expected to show catalytic activity. nih.gov In such a system, the nitration of benzene can be carried out using a nitrating agent like nitric acid in the presence of acetic anhydride, with a catalytic amount of the lanthanide triflate. nih.gov The Lewis acid is thought to promote the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Friedel-Crafts Acylations and Alkylations
This compound serves as a potent Lewis acid catalyst, a characteristic that makes it effective in promoting Friedel-Crafts reactions. cymitquimica.com These reactions are fundamental in organic chemistry for attaching alkyl or acyl substituents to aromatic rings. In this context, the neodymium salt activates the alkyl or acyl halide, facilitating electrophilic attack on the aromatic substrate. libretexts.org The trifluoromethanesulfonate anion is a stable, non-coordinating counterion that contributes to the high Lewis acidity of the Nd³⁺ center. cymitquimica.com
The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. libretexts.org Lewis acids like this compound assist in the generation of this carbocation from an alkyl halide. youtube.com Similarly, in Friedel-Crafts acylation, the catalyst activates an acyl halide or anhydride, leading to the formation of a highly electrophilic acylium ion, which subsequently acylates the aromatic ring. youtube.com While specific studies detailing the performance of this compound are part of the broader research into lanthanide triflates, catalysts such as Hafnium(IV) and Scandium(III) triflates have been shown to be highly effective, suggesting similar reactivity for the neodymium counterpart. researchgate.net
Amidation Reactions
In the field of organic synthesis, this compound and other lanthanide triflates have been identified as effective catalysts for amidation reactions, particularly the direct amidation of esters. mdpi.com This reaction involves the conversion of an ester to an amide by reaction with an amine, a transformation that is often challenging without catalytic activation. The neodymium catalyst functions as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This catalytic approach provides a valuable alternative to traditional methods that may require harsher conditions or the use of stoichiometric activating agents.
Catalytic Dehydration of Fructose (B13574)
This compound is an effective catalyst for the dehydration of fructose to produce 5-hydroxymethylfurfural (B1680220) (HMF). sigmaaldrich.comsamaterials.com HMF is a crucial platform chemical derived from biomass, with applications in the synthesis of fuels and polymers. The catalytic process involves the removal of three water molecules from fructose.
Research has shown that various rare earth metal triflates, including those of Ytterbium (Yb), Scandium (Sc), Holmium (Ho), Samarium (Sm), and Neodymium (Nd), can catalyze this reaction in dimethyl sulfoxide (B87167) (DMSO). nih.gov Among these, the catalytic activity was found to increase as the ionic radius of the rare earth metal cation decreases. nih.gov In these studies, DMSO proved to be an efficient solvent, promoting the dehydration to HMF while preventing the formation of rehydration byproducts like levulinic acid and formic acid. nih.gov
| Catalyst | Fructose Conversion (%) | HMF Yield (%) | Reaction Conditions |
|---|---|---|---|
| Sc(OTf)₃ | 100 | 83.3 | 120°C, 2h in DMSO |
| Nd(OTf)₃ | Data Not Specified | Data Not Specified | 120°C, 2h in DMSO |
| Yb(OTf)₃ | Data Not Specified | Data Not Specified | 120°C, 2h in DMSO |
| Ho(OTf)₃ | Data Not Specified | Data Not Specified | 120°C, 2h in DMSO |
| Sm(OTf)₃ | Data Not Specified | Data Not Specified | 120°C, 2h in DMSO |
Note: While Nd(OTf)₃ was used in the comparative study, specific conversion and yield data were only provided for the most active catalyst, Sc(OTf)₃. nih.gov
Polymerization Catalysis
This compound demonstrates significant versatility as a catalyst in various polymerization reactions. sigmaaldrich.comsamaterials.com Its applications range from ring-opening polymerizations to polycondensation and stereospecific polymerizations, highlighting its utility in the synthesis of diverse polymeric materials.
Polymerization of Cyclosiloxanes
This compound is utilized as a catalyst for the ring-opening polymerization (ROP) of cyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄). sigmaaldrich.comsamaterials.com This process is a primary method for synthesizing polydimethylsiloxane (B3030410) (PDMS) and other silicone polymers. The reaction is typically a cationic ring-opening polymerization (CROP). gelest.com In this mechanism, the Lewis acidic neodymium center is thought to initiate polymerization by interacting with the siloxane monomer, leading to ring cleavage and the formation of a reactive cationic species that propagates the polymer chain. Strong protic acids, including trifluoromethanesulfonic acid, are known to be highly effective catalysts for this reaction, which underscores the suitability of their metal salts like Nd(OTf)₃. gelest.com
Direct Polycondensation of Dicarboxylic Acids and Diols
The direct polycondensation of dicarboxylic acids and diols to form polyesters is another key application of this compound. sigmaaldrich.comsamaterials.com This method is a form of step-growth polymerization. Rare-earth triflates, including Nd(OTf)₃, have shown remarkable catalytic activity for these reactions, often under mild conditions. researchgate.net They facilitate the esterification reaction between the carboxylic acid and alcohol functional groups, driving the formation of polyester (B1180765) chains and the elimination of water. This catalytic approach can even enable polycondensation at or near room temperature, which is particularly advantageous for thermally unstable monomers. researchgate.net
Stereospecific Polymerization of Dienes (e.g., Butadiene, β-Myrcene)
Neodymium-based catalysts are renowned for their exceptional performance in the stereospecific polymerization of conjugated dienes like butadiene and isoprene. rsc.orgscispace.com These catalysts are highly valued for their ability to produce polydienes with a high content of cis-1,4 microstructure, which is crucial for high-performance synthetic rubbers. rsc.org While many systems are of the Ziegler-Natta type, often employing neodymium chlorides or carboxylates with an alkylaluminum co-catalyst, the fundamental role of the neodymium center is to coordinate the diene monomer and control its insertion into the growing polymer chain. rsc.orgmdpi.com A neodymium complex with a triflate ligand can act as a precursor in such catalytic systems. For example, a halide-free neodymium diethyl phosphate (B84403) catalyst has been successfully used for the polymerization of β-myrcene, demonstrating high cis-1,4 selectivity. rsc.org This indicates that the nature of the anionic ligand, such as triflate, can be tailored to influence the catalytic activity and stereospecificity of the polymerization. rsc.org
Ring-Opening Polymerization of Cyclic Esters (e.g., ε-Caprolactone, L-Lactide)
This compound has demonstrated notable efficacy as a catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and L-lactide, which are precursors to biodegradable and biocompatible polyesters. These polymers, including poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLLA), are of immense interest for applications in the biomedical and pharmaceutical fields.
The catalytic activity of neodymium triflate in the ROP of ε-caprolactone is part of a broader investigation into rare-earth triflates as catalysts for this reaction. Studies have shown that the choice of the rare-earth metal can influence the polymerization process. While specific kinetic data for this compound is not extensively detailed in readily available literature, related neodymium complexes have shown high activity. For instance, neodymium tris(amidinate) complexes can achieve quantitative conversion of ε-caprolactone within seconds. This high reactivity underscores the potential of neodymium-based catalysts in producing PCL efficiently.
In the case of L-lactide polymerization, neodymium-based catalysts have also proven effective. Group 3 metal complexes, including those of neodymium, supported by dianionic alkoxy-amino-bisphenolate ligands, have been utilized as initiators for the ring-opening polymerization of rac-lactide, yielding poly(lactic acid)s (PLAs). nih.gov These polymerizations exhibit living characteristics, which allows for precise control over the polymer's molecular weight and a narrow distribution of chain lengths. nih.gov The nature of the ligands attached to the neodymium center plays a crucial role in controlling the stereochemistry of the resulting polymer. nih.gov
The general mechanism for the ring-opening polymerization of cyclic esters by metal catalysts is the coordination-insertion mechanism. This process involves the coordination of the cyclic ester to the metal center, followed by the insertion of the monomer into the metal-initiator bond. This cycle repeats, leading to the growth of the polymer chain.
Development of New Neodymium-Based Catalytic Systems for Polymerization
The versatility of neodymium as a catalyst has spurred the development of new catalytic systems to enhance polymerization efficiency, control, and the range of polymerizable monomers. Research in this area often focuses on the modification of the ligand environment around the neodymium center. The discovery of novel neodymium catalytic systems that are well-defined, thermally stable, and capable of producing polymers in high yields with high stereospecificity is a significant area of research. rsc.org
One approach involves the use of various neodymium precursors, including carboxylates, alcoholates, and phosphates, in combination with co-catalysts. rsc.org The development of these systems aims to create homogeneous catalysts with well-defined active sites, leading to better control over the polymerization process and the properties of the resulting polymers. The design of ligands with tunable steric and electronic properties is a key strategy in the development of these new catalytic systems.
Mechanistic Studies of Catalytic Processes
Understanding the mechanism of catalytic processes is crucial for optimizing reaction conditions and designing more efficient catalysts. For neodymium-catalyzed polymerizations, mechanistic studies often involve a combination of experimental and computational approaches.
Proposed Reaction Mechanisms for Neodymium-Catalyzed Polymerization
The predominant proposed mechanism for the ring-opening polymerization of cyclic esters catalyzed by neodymium complexes is the coordination-insertion mechanism . This mechanism can be broken down into the following key steps:
Initiation: An initiating group, often an alkoxide, attached to the neodymium center attacks the carbonyl carbon of the cyclic ester monomer. This is preceded by the coordination of the monomer to the Lewis acidic neodymium ion.
Ring-Opening: The attack by the initiating group leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in the opening of the ring and the formation of a metal-alkoxide species with the monomer unit attached.
Propagation: Subsequent monomer units coordinate to the neodymium center and insert into the newly formed metal-alkoxide bond, leading to the elongation of the polymer chain.
For lanthanide triflates, including by extension this compound, in the presence of an alcohol initiator, the mechanism is believed to involve the in-situ formation of a lanthanide alkoxide species which then initiates the polymerization via the coordination-insertion pathway. researchgate.net
Alternatively, in some cases, a cationic ring-opening polymerization mechanism has been proposed, particularly with highly acidic catalysts like triflic acid. researchgate.net In this mechanism, the catalyst protonates the ester oxygen, activating the monomer towards nucleophilic attack by another monomer molecule. researchgate.net
Role of Active Site Structure in Catalysis
The structure of the active site in a neodymium-based catalyst plays a pivotal role in determining its catalytic activity and selectivity. The coordination environment of the neodymium ion, dictated by the ligands and counter-ions (such as trifluoromethanesulfonate), directly influences the Lewis acidity of the metal center. A higher Lewis acidity can enhance the coordination of the monomer, thereby facilitating the polymerization.
The steric bulk of the ligands surrounding the neodymium ion can also have a significant impact. Bulky ligands can influence the rate of polymerization and the stereoselectivity of the reaction, particularly in the polymerization of chiral monomers like lactide. nih.gov By carefully designing the ligand framework, it is possible to control the approach of the monomer to the active site, thereby influencing the microstructure of the resulting polymer. For instance, specific chiral ligands can lead to the formation of isotactic or syndiotactic polymers from a racemic mixture of lactide. nih.gov
The nature of the initiating group is also a critical component of the active site. Different initiators, such as alkoxides or amides, can affect the rate of initiation and propagation, as well as the end-groups of the polymer chains.
Computational Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of polymerization reactions. DFT studies allow for the detailed investigation of reaction pathways, including the structures and energies of reactants, transition states, and intermediates. nih.gov
For the ring-opening polymerization of cyclic esters catalyzed by lanthanide complexes, DFT calculations have been employed to:
Investigate the coordination of the monomer to the metal center: These studies can reveal the preferred mode of monomer binding and the electronic interactions involved. rsc.orgnih.gov
Determine the energetics of the initiation and propagation steps: By calculating the activation barriers for each step in the catalytic cycle, the rate-determining step can be identified. nih.gov
Elucidate the role of the ligands and counter-ions: Computational models can be used to understand how modifications to the catalyst structure affect its reactivity and selectivity. rsc.org
Explore different potential reaction mechanisms: DFT can be used to compare the feasibility of different proposed mechanisms, such as the coordination-insertion versus cationic pathways.
While specific DFT studies on this compound for lactone polymerization are not widely reported, research on related lanthanide systems provides valuable insights. For example, DFT studies on grafted lanthanide complexes for ε-caprolactone polymerization have shown that the reaction process is similar to that of homogeneous catalysts and have explored the influence of the initiator ligand (alkyl, amide, or borohydride) on the reaction energetics. rsc.orgnih.gov These computational investigations are crucial for the rational design of new and improved polymerization catalysts.
Advanced Materials Synthesis and Applications Utilizing Neodymium Iii Trifluoromethanesulfonate
Luminescent Materials and Photonics
Neodymium(III) trifluoromethanesulfonate (B1224126) serves as a critical building block in the creation of materials with tailored light-emitting properties, particularly in the near-infrared spectrum. These materials are integral to the advancement of optical devices, lasers, and specialized polymer systems.
The synthesis of luminescent compounds using Neodymium(III) trifluoromethanesulfonate often involves its reaction with organic ligands. These ligands are designed to efficiently absorb energy and transfer it to the neodymium ion, a process known as the "antenna effect." This sensitization is crucial because the direct excitation of the Nd³⁺ ion is often inefficient.
Researchers have successfully synthesized various neodymium complexes with ligands such as β-diketonates, phosphonate (B1237965) esters, and poly(pyrazolyl)borates. For instance, the reaction of this compound with a suitable organic ligand in a solvent can yield crystalline materials with strong luminescence. The choice of ligand is critical as it influences the coordination environment of the Nd³⁺ ion, which in turn affects the photophysical properties of the resulting compound. These materials are foundational for the development of solid-state lasers and optical amplifiers, where the sharp and intense emission of neodymium is highly desirable. Neodymium-doped materials are known for their use in high-power lasers, such as Nd:YAG (neodymium-doped yttrium aluminum garnet) lasers.
Complexes synthesized from this compound are particularly valued for their characteristic near-infrared (NIR) emissions. The Nd³⁺ ion exhibits several electronic transitions within its 4f shell, leading to emissions at specific wavelengths. The most prominent of these are centered around 880 nm, 1060 nm, and 1330 nm, corresponding to the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions, respectively. cymitquimica.comstrem.com
The efficiency and lifetime of this NIR luminescence are highly dependent on the molecular structure of the complex. The presence of high-frequency oscillators, such as O-H or C-H bonds, in the vicinity of the Nd³⁺ ion can lead to non-radiative decay, quenching the luminescence. Therefore, ligand design often focuses on minimizing these groups or replacing them with heavier atoms (e.g., deuteration or fluorination) to enhance the emission quantum yield and lifetime. rsc.orgjk-sci.com Studies have shown that excluding solvent molecules from the inner coordination sphere of the neodymium ion can significantly increase the luminescence lifetime. rsc.org
Table 1: Near-Infrared (NIR) Emission Properties of Selected Neodymium(III) Complexes
| Complex Type | Emission Peaks (nm) | Key Findings | Reference |
|---|---|---|---|
| β-diketonate Complexes | ~880, ~1060, ~1330 | Ligand structure significantly influences singlet and triplet energy levels, affecting energy transfer efficiency to the Nd³⁺ ion. | cymitquimica.com |
| Phosphonate Ester Complexes | ~890, ~1060, ~1350 | Exhibit characteristic metal-centered emission bands in the NIR region. Emission intensity is sensitive to the ligand structure. | strem.com |
| Poly(pyrazolyl)borate Complexes | - | Luminescence lifetime increases as solvent is excluded from the inner coordination sphere, reducing non-radiative quenching. | rsc.orgjk-sci.com |
Luminescent polymer electrolytes represent a class of materials that combine ionic conductivity with light-emitting properties. While specific studies on this compound in polymer electrolytes are not extensively documented, research on analogous lanthanide triflates, such as europium triflate, provides a strong precedent. In these systems, a lanthanide salt is dissolved in a polymer matrix, often a natural polymer like chitosan.
These materials can be processed into flexible and transparent films. The polymer host can influence the luminescent properties of the dissolved lanthanide salt. The incorporation of this compound into a suitable polymer matrix could lead to the development of flexible NIR-emitting materials. Such systems could find applications in flexible displays, sensors, and solid-state lighting. The trifluoromethanesulfonate anion is a weak coordinating anion, which can be advantageous in these systems by allowing for strong interaction between the neodymium ion and the polymer matrix or other sensitizing molecules.
Lanthanide-Organic Frameworks (Ln-MOFs) are crystalline materials constructed from lanthanide ions (or clusters) linked together by organic ligands. These materials are highly tunable and can be designed to exhibit efficient luminescence through a process of intramolecular energy transfer, often referred to as the "antenna effect."
The fundamental mechanism involves the organic linker absorbing light and transferring the excitation energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process can be broken down into several steps:
Excitation of the organic linker to its singlet excited state.
Intersystem crossing (ISC) from the singlet to the triplet excited state of the linker.
Energy transfer from the linker's triplet state to the excited state of the lanthanide ion.
Radiative relaxation of the lanthanide ion, resulting in its characteristic emission.
The efficiency of this energy transfer is dependent on the energy alignment between the linker's triplet state and the lanthanide's excited state. For neodymium, the organic linker must possess a triplet state energy that is sufficiently high to efficiently populate the ⁴F₃/₂ emissive level of the Nd³⁺ ion. The crystalline and porous nature of MOFs allows for precise control over the positioning of the linkers and lanthanide ions, which can be used to optimize these energy transfer processes. While specific research on MOFs synthesized directly from this compound is emerging, the principles of energy transfer in Ln-MOFs are well-established and directly applicable.
Magnetic Materials and Technologies
Neodymium is a key element in the production of high-performance permanent magnets. While this compound is not a primary raw material in the large-scale industrial production of these magnets, its role as a precursor in laboratory-scale synthesis and in the development of novel magnetic materials is an area of scientific interest.
Neodymium is most famously used in neodymium-iron-boron (Nd₂Fe₁₄B) magnets, which are the strongest type of permanent magnets commercially available. These magnets are critical components in a wide range of technologies, including hard disk drives, electric motors, and consumer electronics.
The synthesis of such materials typically involves metallurgical processes like sintering or melt-spinning of the constituent elements. The potential use of this compound in this context would likely be in solution-based or precursor-derived synthesis routes for creating nanostructured or thin-film magnetic materials. For example, the thermal decomposition of a neodymium-containing precursor, potentially derived from this compound, could yield neodymium oxide nanoparticles, which can then be processed into magnetic materials. This approach allows for greater control over the size, shape, and composition of the final magnetic particles, which can influence their magnetic properties. However, the literature specifically detailing the use of this compound for the synthesis of advanced magnetic materials for electronics and data storage is limited, with its application being more prevalent in catalysis and luminescence.
Synthesis of Magnetic Nanosheets (e.g., NdTe3)Current time information in San Miguel County, US.
Current research on the synthesis of magnetic nanosheets, such as Neodymium tritelluride (NdTe₃), prioritizes the use of neodymium precursors that are free of oxygen-containing anions. This is to mitigate the risk of oxide impurities forming in the final product. Consequently, this compound is not typically selected for this specific application. The focus remains on precursors that can ensure the highest purity and desired morphology of the nanosheets.
Optical Materials and Deviceschemimpex.comnbinno.com
This compound is a key compound in the advancement of optical materials and devices. Its utility stems from the inherent optical properties of the neodymium ion (Nd³⁺), which are effectively delivered into various material matrices using the triflate salt. The compound serves as a valuable precursor in the creation of neodymium-based materials for applications in photonics and electronics. The trifluoromethanesulfonate anion is known for its electron-withdrawing characteristics, which can enhance the reactivity of metal complexes, a beneficial trait in the synthesis of specialized materials.
The high solubility of this compound in polar solvents makes it a versatile choice for incorporation into different synthesis processes, including those for luminescent compounds. This facilitates the even distribution of neodymium ions within the host material, which is crucial for achieving uniform and predictable optical properties.
Production of High-Performance Optical Materialschemimpex.comnbinno.com
This compound plays a significant role in the production of high-performance optical materials. It is utilized in the synthesis of advanced materials where the luminescent and light-amplifying properties of neodymium are paramount. The compound acts as a dopant source, introducing Nd³⁺ ions into host materials like glasses and crystals. These neodymium-doped materials are the foundation of many modern optical technologies.
The incorporation of neodymium via its triflate salt can be advantageous in certain synthetic methodologies, potentially influencing the local coordination environment of the Nd³⁺ ion, which in turn affects the material's spectroscopic properties. Research indicates its value in developing materials for optical devices, leveraging the unique electronic transitions of the neodymium ion.
Table 1: Influence of Neodymium Concentration on Optical Properties
| Neodymium Concentration (mol%) | Peak Absorption Wavelength (nm) | Emission Cross-Section (x 10⁻²⁰ cm²) | Fluorescence Lifetime (µs) |
| 0.5 | 580, 740, 800 | 2.8 | 350 |
| 1.0 | 581, 742, 802 | 3.5 | 320 |
| 1.5 | 583, 745, 805 | 3.2 | 280 |
| 2.0 | 585, 748, 808 | 2.9 | 250 |
Note: This table presents generalized data for neodymium-doped optical materials to illustrate typical trends. The specific values can vary significantly based on the host material and synthesis conditions.
Enhancement of Laser and Optical Device Efficiencychemimpex.comnbinno.com
The efficiency of lasers and other optical devices is significantly enhanced by the use of materials doped with neodymium, for which this compound can serve as a precursor. The Nd³⁺ ion possesses a favorable energy level structure for achieving population inversion and stimulated emission, which is the fundamental principle of laser operation. Specifically, the electronic transition from the ⁴F₃/₂ to the ⁴I₁₁/₂ state in neodymium ions results in the strong laser emission typically observed around 1064 nm.
The use of this compound in the synthesis of the gain medium can contribute to achieving the desired concentration and uniform distribution of Nd³⁺ ions. This uniformity is critical for minimizing losses and maximizing the efficiency of light amplification. The development of such materials is central to creating more powerful and efficient laser systems for a wide array of applications, from industrial manufacturing to scientific research.
Table 2: Properties of this compound
| Property | Value |
| Chemical Formula | C₃F₉NdO₉S₃ |
| Molecular Weight | 591.43 g/mol |
| Appearance | White to pink to purple powder |
| Solubility | High in polar solvents |
| CAS Number | 34622-08-7 |
Computational and Theoretical Investigations of Neodymium Iii Trifluoromethanesulfonate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. umn.edunih.gov It is particularly valuable for transition metals and lanthanides, where electron correlation effects are significant. umn.edu DFT studies on neodymium complexes have been instrumental in interpreting experimental data and predicting properties related to coordination environments. inl.gov
DFT calculations are crucial for mapping the potential energy landscape of neodymium complexes, revealing the intricate structural transformations that occur in solution. researchgate.net Studies on analogous Nd³⁺ systems demonstrate that the coordination sphere is highly dynamic and sensitive to the surrounding medium. For instance, the introduction of water molecules can induce significant changes in the coordination of ligands around the neodymium ion. researchgate.net
Key structural transformations elucidated by DFT include:
Ligand Displacement: Solvent molecules, such as water, can displace the trifluoromethanesulfonate (B1224126) (triflate) anions from the primary coordination sphere of the Nd³⁺ ion.
Change in Coordination Mode: Triflate anions can coordinate to the neodymium center in different ways, such as monodentate (binding through one oxygen atom) or bidentate (binding through two oxygen atoms). DFT calculations can determine the energetic favorability of these modes. In similar lanthanide complexes, computational studies have shown that anions can dynamically switch between monodentate and bidentate coordination. nih.gov
Cis/Trans Isomerization: For complexes with multiple ligands, DFT can model the energetics of isomerization, such as the cis-to-trans transformation of coordinated anions. researchgate.net
These computational models help explain experimentally observed phenomena by providing a detailed picture of the dominant species in solution under various conditions. researchgate.net
Table 1: DFT-Predicted Structural Changes in a Solvated Nd³⁺ Coordination Sphere This table is illustrative of typical findings from DFT studies on analogous Nd³⁺ systems.
| Phenomenon | Description | Computational Insight |
|---|---|---|
| Solvent Coordination | The process of solvent molecules (e.g., H₂O) entering the first coordination shell of the Nd³⁺ ion. | DFT calculations show this is often energetically favorable, leading to the displacement of triflate anions. researchgate.net |
| Ligand Exchange | Dynamic exchange of triflate anions and solvent molecules in the coordination sphere. | Provides energy barriers for ligand association and dissociation, explaining coordination dynamics. |
| Coordination Number Fluctuation | The total number of coordinating atoms around the Nd³⁺ center can change depending on the solvent environment. | DFT helps identify the most stable coordination numbers (e.g., 8 or 9) for different solvated species. nih.gov |
DFT calculations are used to predict vibrational and electronic spectra, which serve as a vital link between theoretical models and experimental measurements. mdpi.com
Vibrational Analysis: Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net This correlation allows for precise assignment of spectral bands to specific molecular motions, such as Nd-O stretches or the vibrations of the triflate anion. inl.gov In studies of solvated neodymium complexes, shifts in vibrational frequencies observed experimentally can be explained by changes in the Nd³⁺ ligation and coordination sphere as predicted by DFT models. inl.gov
Electronic Analysis: The electronic structure of neodymium(III) is characterized by its [Xe]4f³ electron configuration, which gives rise to a multitude of electronic states. chemrxiv.org Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (like UV-Vis) by calculating the energies of electronic transitions. mdpi.comnih.gov These calculations help interpret the f-f transitions that are characteristic of the Nd³⁺ ion and how they are perturbed by the coordination environment. Comparing computed energy levels with experimental luminescence data provides a detailed understanding of the electronic structure of the complex in its specific environment. chemrxiv.org
DFT provides tools to analyze the nature of the chemical bonds between the neodymium ion and its ligands. The Quantum Theory of Atoms in Molecules (QTAIM) is one such tool that analyzes the electron density topology to characterize chemical bonds. nih.govresearchgate.net
Through QTAIM and other methods like Natural Bond Orbital (NBO) analysis, the Nd-O bonds between the neodymium ion and the oxygen atoms of the triflate ligands or solvent molecules can be investigated. Key insights from these analyses include:
Bond Character: The analysis can determine whether the metal-ligand interactions are primarily ionic (electrostatic) or have a degree of covalent character. nih.gov For lanthanide complexes, the bonding is typically highly ionic.
Bond Strength: The electron density at the bond critical point is often used as an indicator of bond strength.
Charge Distribution: DFT calculations provide a detailed picture of how charge is distributed within the molecule, yielding atomic charges that quantify the electrostatic interactions. mdpi.com
Studies on neodymium-catalyzed polymerization have used DFT to show that the primary interactions involve π-bonds and electrostatic forces, which is crucial for understanding the catalytic mechanism. mdpi.com
Molecular Dynamics Simulations
While DFT is excellent for static structures and energies, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and dynamics of molecular systems. nih.gov For Neodymium(III) trifluoromethanesulfonate in solution, MD simulations can provide insights into:
Solvation Structure: MD can model the arrangement of solvent molecules around the Nd(OTf)₃ complex, revealing the structure of the first and second solvation shells.
Ligand Dynamics: It can simulate the dynamic exchange of ligands between the coordination sphere and the bulk solvent, providing rates and mechanisms for these processes.
Coordination Number Fluctuations: Classical MD simulations have shown that for lanthanide complexes, the coordination numbers can fluctuate over time, with ligands like nitrate (B79036) dynamically switching between monodentate and bidentate modes. nih.gov
Transport Properties: Properties such as diffusion coefficients of the ions in solution can be calculated from MD trajectories.
Atomistic simulations of Nd(III) complexation have successfully determined average bond distances, such as Nd(III)–N and Nd(III)–O, and coordination numbers in different solvent environments. nih.gov
Quantum Chemical Calculations for Energetic Analysis
Quantum chemical calculations, including DFT and higher-level ab initio methods, are essential for determining the thermodynamic and kinetic parameters of reactions involving this compound. researchgate.netmdpi.com
These calculations can provide precise values for:
Reaction Energies: The change in energy (ΔE) or enthalpy (ΔH) for processes such as ligand substitution or solvation can be calculated. mdpi.com
Activation Barriers: For chemical reactions, such as those where Nd(OTf)₃ acts as a catalyst, DFT can be used to map the reaction pathway and identify the transition states, thereby determining the activation energy. mdpi.com
Binding Energies: The strength of the interaction between the Nd³⁺ ion and its ligands (triflate, water, etc.) is quantified by calculating the binding energy.
Energetic analyses of structural changes in Nd³⁺ coordination spheres can explain experimentally observed effects, such as how the presence of water can ease the electrochemical reduction of the ion. researchgate.net By calculating the relative energies of different isomers and solvated structures, a comprehensive picture of the species present at equilibrium can be developed.
Emerging Research Areas and Future Directions
Green Chemistry and Sustainable Applications
The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are guiding new research into the lifecycle and application of neodymium compounds. flowchemistrysociety.commdpi.com For Neodymium(III) trifluoromethanesulfonate (B1224126), this involves developing sustainable methods for recovering neodymium from waste and creating more environmentally benign synthesis and application protocols.
Neodymium Recovery from Secondary Sources using Electrochemical Deposition in Ionic Liquids
The recovery of rare earth metals like neodymium from secondary sources, such as permanent magnets in electronic waste, is crucial for a sustainable circular economy. sigmaaldrich.com Electrochemical deposition in ionic liquids presents a promising, greener alternative to traditional mining and harsh hydrometallurgical processes. sigmaaldrich.com Research has investigated the use of Neodymium(III) trifluoromethanesulfonate as a neodymium salt in a fluorine-free ionic liquid electrolyte for this purpose.
In one study, the electrochemical behavior of Nd(III) ions from this compound (Nd(OTf)₃) was compared to that of neodymium nitrate (B79036) in a [C₄mpyr][DCA] (N-butyl-N-methylpyrrolidinium dicyanamide) ionic liquid. sigmaaldrich.com The study aimed to develop a cleaner approach for neodymium recovery by using non-fluorinated ionic liquids at lower temperatures and in less controlled environments. sigmaaldrich.com While the nitrate system ultimately showed a higher content of metallic neodymium in the final deposit, the investigation of the triflate salt was a key part of understanding the influence of the anion on the deposition process. sigmaaldrich.com This research highlights a pathway toward more sustainable methods for reclaiming critical rare earth elements.
| Parameter | Neodymium(III) nitrate (Nd(NO₃)·6H₂O) | This compound (Nd(OTf)₃) | Reference |
|---|---|---|---|
| Ionic Liquid Electrolyte | [C₄mpyr][DCA] | [C₄mpyr][DCA] | sigmaaldrich.com |
| Key Finding | Resulted in a higher Nd metal content in the electrodeposit. | Investigated to understand the effect of the anion on electrolyte properties and electrochemical behavior. | sigmaaldrich.com |
| Contribution to Green Chemistry | Part of a study developing a cleaner, fluorine-free electrochemical deposition process for Nd recovery at lower temperatures (50 °C). | sigmaaldrich.com |
Development of Environmentally Friendly Synthesis Routes
A core tenet of green chemistry is the development of synthesis routes that reduce waste, use less hazardous chemicals, and are more energy-efficient. flowchemistrysociety.commdpi.com Currently, detailed research into specific, environmentally friendly synthesis pathways for this compound is a developing area. The conventional synthesis methods often rely on materials and solvents that could be optimized from a green chemistry perspective. Future research is anticipated to focus on routes that may incorporate greener solvents, such as deep eutectic solvents, or processes that minimize the use of hazardous reagents and reduce the number of synthesis steps to improve atom economy.
Applications in Waste Treatment Processes
The application of this compound extends into the broader context of waste treatment, primarily through the recovery of neodymium from industrial and electronic waste streams. The growing demand for neodymium in high-strength magnets for technologies like electric vehicles and wind turbines makes its recovery from end-of-life products a critical aspect of waste management. sigmaaldrich.comnih.gov
Hydrometallurgical processes are a common method for treating neodymium magnet waste, involving steps like leaching the waste material to create a solution rich in rare-earth elements, followed by extraction and precipitation to isolate the desired metals. nih.gov The electrochemical methods described previously (Section 7.1.1) represent an advanced, sustainable approach to this form of waste treatment, turning hazardous electronic scrap into a valuable source of critical materials. sigmaaldrich.com
Biomedical Research Applications
The unique properties of lanthanide compounds, such as their luminescence and magnetic characteristics, have made them targets for investigation in biomedical applications. However, the role of this compound in this field remains a nascent and largely unexplored area of research.
Targeted Drug Delivery Systems
Targeted drug delivery aims to concentrate therapeutic agents at specific sites of disease, thereby increasing efficacy and reducing systemic side effects. flowchemistrysociety.com Nanoparticles are often employed as carriers in these systems. flowchemistrysociety.com While various inorganic materials have been explored for this purpose, there is currently no specific, documented research on the use of this compound in targeted drug delivery systems. The potential for lanthanide triflates in this area is speculative and represents a possible avenue for future investigation, which would require extensive research into biocompatibility, stability in physiological conditions, and mechanisms for drug loading and release.
Flow Chemistry Applications
Flow chemistry, or continuous-flow processing, is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and greater scalability. nih.govnsf.gov Reactions are conducted in a continuously flowing stream within a network of tubes or microreactors. nih.gov
This compound is a well-established homogeneous catalyst for a variety of organic reactions. sigmaaldrich.com The adaptation of these catalytic processes to continuous-flow systems is a logical and promising future direction. Such a development could lead to safer, more efficient, and easily scalable production of fine chemicals. However, based on available literature, the specific application of this compound as a catalyst within a continuous-flow reactor has not yet been extensively reported. This remains an open area for research and development, bridging the compound's known catalytic activity with the benefits of modern process engineering. nsf.gov
Continuous Flow Processes for Synthesis
The exploration of continuous flow chemistry for the synthesis of inorganic compounds, including lanthanide salts like this compound, represents a significant shift from traditional batch production methods. americanpharmaceuticalreview.com While specific research on the continuous flow synthesis of this compound is not yet widely published, the principles and demonstrated advantages of flow chemistry in related areas suggest a promising future for its application.
Continuous flow synthesis, also known as flow chemistry, involves the continuous pumping of reactants through a network of tubes or microreactors where the chemical transformation occurs. chemistrywithdrsantosh.com This methodology offers numerous advantages over conventional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. mt.comamf.ch
Advantages of Continuous Flow Synthesis for this compound
The synthesis of metal triflates can be highly exothermic, and the use of continuous flow reactors offers a safer way to manage these reactions. The small internal volume of these reactors minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for efficient heat dissipation, reducing the risk of thermal runaways. stolichem.comvapourtec.comcontractpharma.com This enhanced temperature control can lead to higher product yields and purity by minimizing the formation of byproducts. rsc.org
Furthermore, the precise control over parameters such as stoichiometry, residence time, and temperature in a continuous flow system can lead to greater reproducibility and consistency between batches. chemistrywithdrsantosh.com This level of control is particularly advantageous for the synthesis of specialty chemicals like this compound, where consistent product quality is crucial. The modular nature of flow chemistry setups also allows for straightforward scaling from laboratory research to industrial production. amf.ch
A notable example of a related continuous flow synthesis is that of diaryliodonium triflates. Researchers have successfully developed a fast, scalable, and safe continuous-flow protocol for their preparation. acs.org This process demonstrated broad substrate scope and allowed for the synthesis on a gram scale with residence times as short as a few seconds, highlighting the efficiency of flow chemistry for producing triflate salts. acs.org
The table below summarizes the key advantages of applying continuous flow processes to chemical synthesis.
| Feature | Advantage in Continuous Flow Synthesis |
| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio, enabling better control of exothermic reactions. stolichem.com |
| Mass Transfer | Efficient mixing leads to improved reaction rates and yields. rsc.org |
| Safety | Smaller reaction volumes minimize the risk associated with hazardous reagents and energetic reactions. mt.comvapourtec.com |
| Scalability | Production can be increased by running the system for longer durations or by numbering up parallel reactors. numberanalytics.com |
| Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility. chemistrywithdrsantosh.com |
| Automation | Continuous processes are well-suited for automation, reducing manual labor and potential for human error. researchgate.net |
Research Findings in Related Continuous Flow Syntheses
While direct research into the continuous flow synthesis of this compound is limited, extensive work on the continuous production of other metal-containing compounds, such as metal-organic frameworks (MOFs), provides valuable insights. MOF synthesis often involves the reaction of a metal salt with an organic linker, a process analogous to the synthesis of a lanthanide triflate from a neodymium source and triflic acid.
Studies on the continuous flow synthesis of MOFs have demonstrated significant reductions in reaction times, from hours or days in batch synthesis to mere minutes in a flow reactor. mit.edumit.edu For instance, the synthesis of MOF-808 in a continuous flow system showed a dramatic increase in productivity and a significant reduction in solvent use compared to traditional batch methods. mit.edumit.edu These findings underscore the potential for continuous flow processes to make the synthesis of advanced materials more efficient and sustainable.
The table below presents comparative data from the synthesis of MOF-808, illustrating the advantages of a continuous flow approach over traditional batch synthesis.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 48 hours | 5 minutes |
| Solvent Reduction | - | 84% |
| Modulator Reduction | - | 67% |
| Productivity Increase | - | Two orders of magnitude |
Data sourced from studies on MOF-808 synthesis. mit.edu
Future Directions
The future of synthesizing specialty chemicals like this compound is likely to involve the increasing adoption of continuous flow technologies. numberanalytics.comknowledge-sourcing.com The integration of in-line analytical techniques for real-time monitoring and optimization, coupled with the use of machine learning algorithms to control reaction parameters, will further enhance the efficiency and reliability of these processes. numberanalytics.com
Challenges remain, particularly in handling solids and managing potential reactor fouling, which can be an issue in the synthesis of inorganic salts. researchgate.netmit.edu However, ongoing research into reactor design and process optimization is continuously addressing these limitations. researchgate.net The development of robust and versatile continuous flow platforms will be crucial for the broader application of this technology in the production of a wide range of inorganic compounds, including lanthanide triflates.
Q & A
Q. What are the standard synthesis routes for Neodymium(III) trifluoromethanesulfonate, and how can purity be optimized?
this compound is typically synthesized via the reaction of neodymium oxide (Nd₂O₃) with trifluoromethanesulfonic acid under controlled anhydrous conditions. For example, analogous methods involve dissolving Nd₂O₃ in methanesulfonic acid to produce neodymium methanesulfonate, which can be adapted for trifluoromethanesulfonate synthesis by substituting the acid . Purity optimization requires rigorous drying of precursors, inert atmosphere handling (e.g., argon gloveboxes), and post-synthesis purification via recrystallization or vacuum sublimation. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy and absence of lanthanide impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- PPE : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (reported to cause irritation in related rare-earth triflates) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter, which may induce respiratory irritation .
- Storage : Keep in airtight containers under dry, inert atmospheres (e.g., argon) to prevent hydrolysis, which generates toxic HF gas .
- Waste disposal : Neutralize residuals with calcium carbonate before disposal to mitigate environmental toxicity .
Q. How is this compound characterized for structural and compositional validation?
Standard techniques include:
- XRD : Confirms crystalline structure and phase purity by comparing with reference data (e.g., ICDD database) .
- FT-IR spectroscopy : Identifies triflate anion vibrations (e.g., S-O stretching at ~1,030 cm⁻¹ and CF₃ modes at ~1,200 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and dehydration behavior up to 500°C .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported stability constants of this compound complexes?
Discrepancies in stability constants (e.g., with lactate or DTPA ligands) arise from variations in ionic strength, temperature, and counterion effects. To address this:
- Isothermal titration calorimetry (ITC) provides direct thermodynamic data (ΔH, ΔS) under controlled conditions .
- Spectrophotometric titration (e.g., UV-Vis at 575 nm for Nd³⁺ transitions) quantifies complexation in trifluoromethanesulfonate media, accounting for competing equilibria via software like HyperQuad .
- Ionic strength adjustment : Use NaClO₄ or KCl to maintain constant ionic strength, minimizing activity coefficient errors .
Q. How can this compound be utilized as a Lewis acid catalyst in asymmetric organic synthesis?
Its strong Lewis acidity (due to high charge density and low electronegativity) enables:
- Friedel-Crafts alkylation : Activates electrophiles (e.g., carbonyls) in dichloromethane at 0–25°C, achieving >90% yields with chiral ligands like N,N'-dioxide derivatives .
- Cycloaddition reactions : Catalyzes [4+2] Diels-Alder reactions with enantiomeric excess (ee) up to 85% when paired with chiral co-catalysts .
- Mechanistic insights : In situ EXAFS or NMR monitors Nd³⁺ coordination shifts during catalysis, guiding solvent selection (e.g., acetonitrile enhances solubility and activity) .
Q. What experimental designs mitigate challenges in studying this compound’s solubility and speciation in aqueous systems?
Hydrolysis and precipitation at neutral pH complicate speciation studies. Strategies include:
- Low-pH regimes : Use HCl/CF₃SO₃H to maintain pH <3, stabilizing Nd³⁺(aq) and preventing hydroxide formation .
- High-temperature solubility : Hydrothermal autoclaves (25–250°C) with PTFE liners simulate geochemical conditions, revealing Nd(OH)ₙ⁽³⁻ⁿ⁾⁺ species via Raman spectroscopy .
- Ligand competition : Introduce chelators (e.g., DTPA) to shift equilibria and quantify stability constants via solvent extraction .
Q. How do spectroscopic properties of this compound support optical applications in material science?
- Fluorescence bioimaging : Nd³⁺ emits in the second biological window (1,000–1,400 nm) when doped into LaF₃ nanoparticles. Optimize doping levels (<5 mol%) to avoid concentration quenching .
- Temperature sensing : Temperature-dependent luminescence lifetime (τ) in PMMA matrices enables non-contact thermometry (sensitivity ~1.2% °C⁻¹ at 298–373 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
